1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride
Overview
Description
1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceutical development . The compound’s structure includes a fluorocyclopentyl group attached to a piperidine ring, which is further modified with an amine group and two hydrochloride ions. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields .
Scientific Research Applications
1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride has several scientific research applications:
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . This suggests that there is potential for future research and development in this field.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the fluorocyclopentyl precursor. One common method involves the fluorination of cyclopentane using a fluorinating agent such as Selectfluor. The resulting fluorocyclopentane is then subjected to a series of reactions to introduce the piperidine ring and the amine group .
Fluorination: Cyclopentane is fluorinated using Selectfluor to obtain 1-fluorocyclopentane.
Nucleophilic Substitution: The fluorocyclopentane undergoes nucleophilic substitution with a piperidine derivative to form 1-[(1-Fluorocyclopentyl)methyl]piperidine.
Amine Introduction: The piperidine derivative is then reacted with an amine source, such as ammonia or an amine salt, to introduce the amine group at the 4-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects . For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Piperazine: Contains a six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.
Fluorocyclopentane: A precursor in the synthesis of the target compound, containing a fluorine atom on a cyclopentane ring.
Uniqueness
1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride is unique due to its specific combination of a fluorocyclopentyl group and a piperidine ring with an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2.2ClH/c12-11(5-1-2-6-11)9-14-7-3-10(13)4-8-14;;/h10H,1-9,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKNVXGCXCAQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC(CC2)N)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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